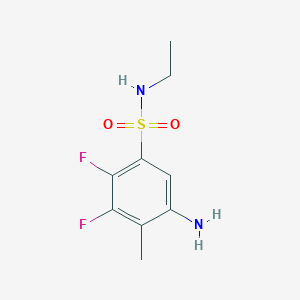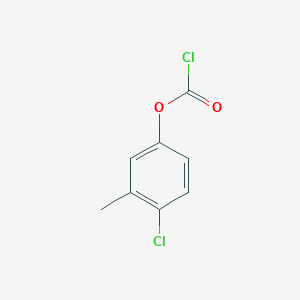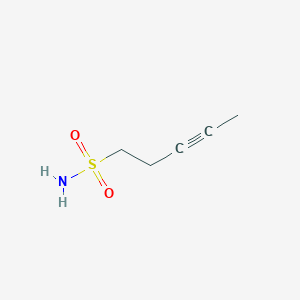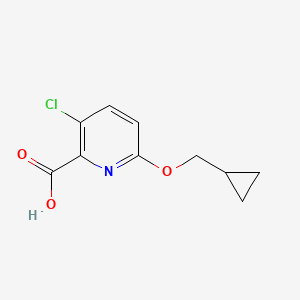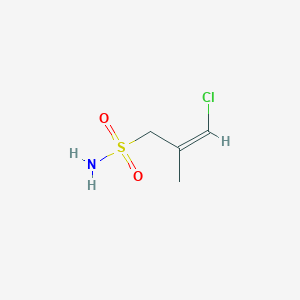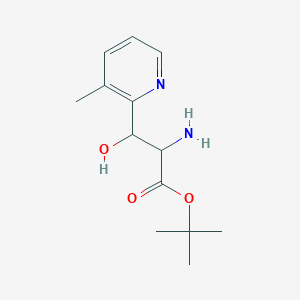![molecular formula C10H19NO B13218449 [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol](/img/structure/B13218449.png)
[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol: is an organic compound with the molecular formula C10H19NO It is a cyclopentene derivative with an amino group and a hydroxyl group attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopent-3-en-1-ol and 1-amino-2-methylpropane as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification methods to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopent-3-en-1-one derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on various diseases, including its potential as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-3-en-1-ol: A precursor in the synthesis of [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol.
1-Amino-2-methylpropane: Another precursor used in the synthesis.
Cyclopent-3-en-1-one: A potential oxidation product of the compound.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups. The presence of both an amino and a hydroxyl group on the cyclopentene ring provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
[1-(1-amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol |
InChI |
InChI=1S/C10H19NO/c1-8(2)9(11)10(7-12)5-3-4-6-10/h3-4,8-9,12H,5-7,11H2,1-2H3 |
InChI Key |
WBHWRRUSKKWWGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1(CC=CC1)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


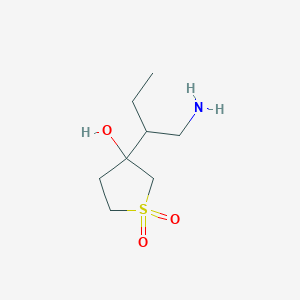
![1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol](/img/structure/B13218377.png)
![Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13218378.png)
![5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13218383.png)

